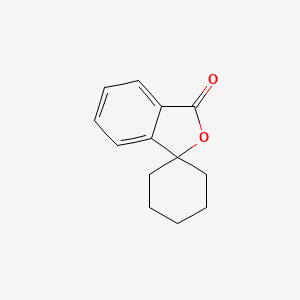

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one

Description

Properties

CAS No. |

5651-49-0 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

spiro[2-benzofuran-3,1'-cyclohexane]-1-one |

InChI |

InChI=1S/C13H14O2/c14-12-10-6-2-3-7-11(10)13(15-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |

InChI Key |

FZMWHYVNDOPIPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Lactonization of 2-(1-Hydroxycyclohexyl)benzoic Acid

The earliest documented method involves the lactonization of 2-(1-hydroxycyclohexyl)benzoic acid, a precursor synthesized via Friedel-Crafts alkylation. The reaction proceeds under acidic conditions, typically using sulfuric acid or polyphosphoric acid, to induce cyclization.

Mechanism:

- Friedel-Crafts Alkylation: Benzene derivatives react with cyclohexanol in the presence of Lewis acids (e.g., AlCl₃) to form 2-(1-hydroxycyclohexyl)benzoic acid.

- Lactonization: Intramolecular esterification occurs at elevated temperatures (80–120°C), forming the spirocyclic lactone structure.

Limitations: Moderate yields (45–60%) and side reactions, such as over-alkylation, necessitate rigorous purification.

Spirocyclization via High-Valence Iodine Reagents

A modern approach employs phenyliodine bis(trifluoroacetate) (PIFA) for oxidative dearomatization. This method, adapted from spirobisnaphthalene synthesis, utilizes biphenol precursors derived from Suzuki-Miyaura coupling.

Procedure:

- Suzuki-Miyaura Coupling: Aryl boronic acids react with bromophenols to form biphenols.

- Oxidative Dearomatization: PIFA mediates intramolecular cyclization at −20°C to 25°C, yielding the spirocyclic core in 46–91% efficiency.

Advantages: Functional group tolerance (e.g., halogens, alkyl groups) and scalability for gram-scale production.

Industrial-Scale Production Strategies

Batch Reactor Optimization

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A patented method outlines the use of continuous flow reactors to enhance reaction control:

Key Parameters:

- Temperature: 50–70°C

- Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15)

- Solvent: Toluene or dichloroethane

Enantioselective Synthesis

Chiral resolution is critical for pharmaceutical applications. A kinetic resolution strategy using lipases (e.g., Candida antarctica) achieves enantiomeric excess (ee) >90%:

Steps:

- Racemic Synthesis: Prepare the racemic spiro compound via classical lactonization.

- Enzymatic Hydrolysis: Lipase selectively hydrolyzes one enantiomer, leaving the desired (R)- or (S)-form intact.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Lactonization | H₂SO₄, 80–120°C | 45–60% | Simple setup | Low yield, side reactions |

| Oxidative Dearomatization | PIFA, −20°C to 25°C | 46–91% | High functional group tolerance | Requires anhydrous conditions |

| Continuous Flow | Amberlyst-15, toluene, 50–70°C | 75–85% | Scalable, consistent purity | High initial equipment cost |

| Enzymatic Resolution | Lipase, buffer, 37°C | 30–40% | High enantioselectivity | Low overall yield |

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the spiro compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Scientific Research Applications of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one is a spiro compound featuring a cyclohexane ring fused to an isobenzofuran ring through a shared spiro carbon atom. This unique structural arrangement gives rise to distinct chemical and physical properties, rendering it valuable in various applications, particularly in the development of new materials and pharmaceuticals.

Synthesis and Preparation

The synthesis of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one typically involves the reaction of cyclohexanone with phthalic anhydride under acidic conditions, often using a strong acid catalyst like sulfuric acid at elevated temperatures to facilitate cyclization. Industrial production might use similar synthetic routes on a larger scale, with continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification techniques such as recrystallization and chromatography are also employed.

Applications in Chemistry

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one serves as a building block for synthesizing more complex molecules and materials. Its unique spiro structure contributes to its value in developing new materials and pharmaceuticals.

Applications in Biology and Medicine

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. The potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Applications in Industry

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one is used in developing new materials with unique properties, such as polymers and coatings. It may also find applications in developing new materials with specific mechanical or optical properties.

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one interacts with specific molecular targets and pathways, binding to enzymes or receptors and modulating their activity, which leads to various biological effects. Studies have demonstrated that it can inhibit the growth of various cancer cell lines by modulating cell cycle progression. Preliminary research suggests potential anti-inflammatory properties, though further studies are needed to elucidate the underlying mechanisms.

This compound interacts with specific biological targets, notably Cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2 activity, the compound suppresses cancer cell proliferation, highlighting its potential as an anti-cancer agent.

Pharmacological Properties

The compound has demonstrated promise in pharmacological applications:

- Anti-cancer Activity: Studies have demonstrated that it can inhibit the growth of various cancer cell lines by modulating cell cycle progression. A recent investigation reported that this compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through CDK2 inhibition.

- Anti-inflammatory Effects: Preliminary research suggests potential anti-inflammatory properties, though further studies are needed to elucidate the underlying mechanisms. In animal models of inflammation, administration of the compound resulted in decreased markers of inflammation, suggesting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Spiro-Isobenzofuran Compounds

Structural and Functional Differences

Table 1: Key Structural Comparisons

Key Observations :

Functional Groups :

- The target compound’s 3'-ketone contrasts with tetraketones in benzoindole derivatives (e.g., 4a) and ether linkages in dihydroisobenzofurans (e.g., 4i). This affects reactivity; for example, tetraketones may participate in condensation reactions, while ketones are amenable to nucleophilic additions .

- Xanthene-based derivatives (e.g., ) exhibit fluorescence due to extended conjugation, unlike the simpler cyclohexane-isobenzofuran system.

Stereochemistry :

- Many spiro-isobenzofurans (e.g., 2j, 2k ) exhibit optical isomerism from restricted rotation. The target compound’s stereochemistry is underexplored but likely influenced by the spiro junction .

Thermal Stability :

- Benzoindole derivatives (e.g., 4a) show high melting points (>250°C) due to rigid fused-ring systems, while the target compound’s cyclohexane ring may enhance solubility but reduce thermal stability .

Key Insights :

Biological Activity

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a distinctive three-dimensional structure that contributes to its interaction with various biological targets. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The molecular formula of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one is C13H16O, with a molecular weight of approximately 188.27 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| InChI | InChI=1S/C13H16O/c1-4-8-13(9-5-1)12-7-3-2-6-11(12)10-14-13/h2-3,6-7H,1,4-5,8-10H2 |

| InChIKey | WWKVFWLVVSEMCQ-UHFFFAOYSA-N |

| Exact Mass | 188.120115 g/mol |

Synthesis Methods

The synthesis of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one typically involves several key chemical reactions. Notable methods include:

- One-Pot Synthesis : A condensation reaction involving ninhydrin and 4-amino compounds has been developed to create spiro-isobenzofuran derivatives efficiently .

- Spirocyclization Processes : This involves controlled reaction conditions using solvents like dichloromethane or ethanol and reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one interacts with specific biological targets, notably:

- Cyclin-dependent kinase 2 (CDK2) : The compound inhibits CDK2 activity, which is critical for regulating cell cycle checkpoints. This inhibition leads to suppressed cancer cell proliferation, highlighting its potential as an anti-cancer agent.

Pharmacological Properties

The compound has shown promise in various pharmacological applications:

- Anti-cancer Activity : Studies have demonstrated that it can inhibit the growth of various cancer cell lines by modulating cell cycle progression.

- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, though further studies are needed to elucidate the underlying mechanisms.

Case Studies

Several studies have highlighted the biological activity of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one:

- Study on Anti-cancer Effects : A recent investigation reported that this compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through CDK2 inhibition.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased markers of inflammation, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one, and how can stereoisomers be controlled during synthesis?

- Methodology : A common approach involves metalation of benzanilide with n-butyllithium, followed by addition of 4-(dimethylamino)cyclohexanone and acidification to yield cis/trans isomers. Separation is achieved via fractional crystallization . Catalytic conditions (e.g., Lewis acids) and inert atmospheres minimize side reactions. For stereochemical control, reaction temperature and solvent polarity are critical parameters.

- Data Insight : Cis isomers often exhibit higher biological activity (e.g., antitetrabenazine effects), necessitating precise separation techniques .

Q. Which analytical techniques are most effective for characterizing the spirocyclic structure and purity?

- Methodology :

- 13C NMR : Assigns stereochemistry by differentiating cis/trans isomers via chemical shift variations (e.g., cyclohexane ring carbons) .

- X-ray crystallography : Resolves spirojunction geometry and confirms annelation effects (e.g., cyclohexane-phenyl ring interactions) .

- HPLC/GC : Ensures >98% purity, critical for pharmacological studies .

Q. How can researchers modify the compound’s functional groups to tune its properties?

- Methodology :

- Oxidation : Converts hydroxyl groups to quinones, enhancing redox activity .

- Nucleophilic substitution : Introduces amino or alkyl groups at the isobenzofuranone moiety to alter solubility or bioactivity .

- Reduction : Generates hydroquinone derivatives for improved electron-transfer applications .

Advanced Research Questions

Q. How do reaction mechanisms differ between domino reactions and stepwise syntheses for spiro compound construction?

- Methodology :

- Domino reactions (e.g., tri(n-butyl)phosphine-promoted): Enable one-pot formation of spiro[cyclohexane-1,3'-indolines] via tandem cyclization. Advantages include shorter reaction times (2 hours) and higher yields (71% for 8a) .

- Stepwise syntheses : Require sequential metalation, ketone addition, and acidification, with stricter control of intermediates .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antidepressant vs. anti-cancer effects)?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., dimethylamino vs. methylamino groups) on target binding .

- Assay standardization : Use consistent models (e.g., tetrabenazine-induced ptosis for antidepressants) to minimize variability .

- Mechanistic studies : Probe interactions with cellular targets (e.g., fluorescence assays for xanthene derivatives) to clarify dual functionalities .

Q. Why do certain spiro derivatives exhibit fluorescence, and how can this property be exploited in material science?

- Methodology :

- Electronic excitation : The spiro structure’s conjugated π-system allows light emission upon UV exposure, modulated by substituents (e.g., diethylamino groups enhance quantum yield) .

- Applications :

- Biosensors : Functionalize with azide groups (e.g., N-(3-azidopropyl) derivatives) for click chemistry-based tagging .

- Optoelectronic materials : Embed in polymers for stable luminescent coatings .

Q. What industrial-scale challenges arise in scaling up spiro compound synthesis, and how are they mitigated?

- Methodology :

- Batch reactor optimization : Automated monitoring of temperature/pressure ensures reproducibility in large-scale reactions .

- Purification : Use centrifugal partition chromatography (CPC) for high-throughput isomer separation .

- Yield improvement : Catalytic recycling (e.g., Lewis acid recovery) reduces costs .

Key Research Gaps

- Stereochemical Impact : Limited data on cis/trans isomer stability under physiological conditions.

- Toxicity Profiles : LD50 >2,000 mg/kg (oral) suggests low acute toxicity, but chronic exposure effects are unstudied .

- Mechanistic Depth : Fluorescence mechanisms in biological systems require in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.